molecular formula C8H15NO2 B15206166 Ethyl 2-(azetidin-3-yl)propanoate

Ethyl 2-(azetidin-3-yl)propanoate

Cat. No.: B15206166
M. Wt: 157.21 g/mol
InChI Key: BIJUGERFOWCYKE-UHFFFAOYSA-N
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Description

Ethyl 2-(azetidin-3-yl)propanoate is an ester derivative featuring a four-membered azetidine ring (a nitrogen-containing heterocycle) attached to a propanoate backbone. Azetidines are increasingly utilized in drug design for their ability to modulate pharmacokinetic properties, such as solubility and metabolic stability, compared to larger heterocycles like piperidines . While direct synthesis data for this compound are unavailable in the provided evidence, analogous protocols (e.g., alkylation or esterification of azetidine derivatives) are likely applicable .

Properties

IUPAC Name

ethyl 2-(azetidin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)6(2)7-4-9-5-7/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJUGERFOWCYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(azetidin-3-yl)propanoate typically involves the reaction of azetidine derivatives with ethyl propanoate under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azetidine, followed by nucleophilic substitution with ethyl propanoate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides, under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Ethyl 2-(azetidin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, especially those targeting neurological disorders.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(azetidin-3-yl)propanoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The azetidine ring’s strain can facilitate its binding to biological targets, enhancing its efficacy.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substituents

Ethyl 3-(1-Benzyl-4-piperidyl)propanoate
  • Structure : Features a six-membered piperidine ring instead of azetidine.
  • Synthesis: Synthesized via alkylation of ethyl 2-(4-piperidyl)propanoate, yielding 81% as an oil .
  • Basicity: Piperidine (pKa ~11) is more basic than azetidine (pKa ~8), affecting solubility and interaction with biological targets.
Ethyl 2-(Oxetan-3-ylidene)propanoate
  • Structure : Contains a four-membered oxetane ring (oxygen-based) instead of azetidine.
  • Properties : A colorless, volatile liquid with moderate safety but risks of skin/eye irritation .
  • Applications : Oxetanes are valued for improving metabolic stability in pharmaceuticals, whereas azetidines may offer better hydrogen-bonding capabilities due to nitrogen .

Ethyl Propanoate Derivatives with Functional Group Variations

Fenoxaprop-ethyl and Quizalofop-ethyl
  • Structure: Phenoxy-linked esters used as herbicides (e.g., fenoxaprop-ethyl: C18H16ClNO5) .
  • Key Differences: Bioactivity: These compounds target acetyl-CoA carboxylase in plants, unlike azetidine derivatives, which are more relevant to mammalian biochemistry. Substituents: Bulky phenoxy groups reduce volatility compared to azetidine’s compact structure.
Ethyl 3-Hydroxy-2,2-dimethylpropanoate
  • Structure: Features hydroxyl and dimethyl groups on the propanoate chain.
  • Applications : Intermediate in organic synthesis; polar hydroxyl group enhances water solubility relative to azetidine derivatives .

Data Table: Comparative Properties of Ethyl 2-(Azetidin-3-yl)propanoate and Analogues

Compound Name Molecular Formula Key Structural Feature Synthesis Yield Applications Key Properties
This compound C8H15NO2 Azetidine ring N/A Drug intermediates, bioactives High ring strain, moderate basicity
Ethyl 3-(1-benzyl-4-piperidyl)propanoate C17H25NO2 Piperidine ring 81% Organic synthesis Higher basicity, lower reactivity
Fenoxaprop-ethyl C18H16ClNO5 Phenoxy group N/A Herbicide Low volatility, enzyme inhibition
Ethyl 2-(oxetan-3-ylidene)propanoate C7H10O3 Oxetane ring N/A Pharmaceuticals Volatile, improves metabolic stability
Ethyl 3-hydroxy-2,2-dimethylpropanoate C7H14O3 Hydroxyl, dimethyl groups N/A Synthetic intermediate Enhanced water solubility

Research Findings and Trends

  • Synthetic Efficiency : Piperidine derivatives (e.g., 81% yield ) often outperform strained azetidine systems, where yields may be lower due to ring instability.
  • Biological Relevance : Azetidine’s nitrogen atom enables hydrogen bonding, making it advantageous in kinase inhibitors or GPCR-targeting drugs compared to oxetanes .
  • Safety Profiles: Limited data on azetidine derivatives necessitate further toxicological studies, contrasting with well-documented herbicide esters .

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